3-Bromo-4-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzaldehydes, including 3-Bromo-4-fluorobenzaldehyde, often involves halogenation and formylation steps. For instance, related compounds such as methyl 4-bromo-2-methoxybenzoate have been synthesized from brominated fluorotoluene derivatives through processes like bromination, hydrolysis, cyanidation, and methoxylation, indicating a similar approach could be applied for 3-Bromo-4-fluorobenzaldehyde (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluorobenzaldehyde can be elucidated through experimental techniques like X-ray diffraction and supported by computational studies using density functional theory (DFT). A study on a similar compound, 2-fluoro-4-bromobenzaldehyde, showcased the use of X-ray diffraction and vibrational spectroscopy to investigate its molecular structure, revealing preferences for certain molecular conformations and highlighting the impact of halogen atoms on these structures (Mahir Tursun et al., 2015).
Chemical Reactions and Properties
3-Bromo-4-fluorobenzaldehyde can undergo various chemical reactions, leveraging its aldehyde group and halogen atoms. For example, palladium-catalyzed reactions have been used to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating the potential for carbon-halogen bond activation and cyclization reactions (C. Cho et al., 2004).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility are crucial for handling and application of chemical substances. While specific data on 3-Bromo-4-fluorobenzaldehyde may not be readily available, studies on related compounds can provide insights. For instance, the physical properties of benzaldehyde derivatives have been assessed through experimental methods, providing a basis for predicting the behavior of 3-Bromo-4-fluorobenzaldehyde in various conditions.
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-fluorobenzaldehyde, including reactivity and stability, can be inferred from its functional groups and molecular structure. The presence of bromo and fluoro substituents affects its electronic structure and reactivity patterns. Studies on bromination and substitution reactions of benzaldehydes offer insights into the reactivity of 3-Bromo-4-fluorobenzaldehyde, illustrating its potential in synthesizing a wide range of organic compounds (E. Dubost et al., 2011).
Scientific Research Applications
Analytical Development in API Production
3-Bromo-4-fluorobenzaldehyde is significant in the production of Active Pharmaceutical Ingredients (APIs). It's specifically used in the production of AMG 369. The compound's regioisomer impurities pose challenges in API synthesis due to their physical-chemical similarities. These impurities affect the purity of both the starting material and the final drug substance. Consequently, analytical methods using gas chromatography (GC) have been developed for effective control of these impurities, ensuring the purity of the starting material and the final drug substance (Shen, Semin, Fang, & Guo, 2016).
Synthesis of Fluorinated Compounds
The compound serves as a precursor in synthesizing various fluorinated compounds. For instance, when 4-Bromo-2-fluorobenzaldehyde is treated with substituted hydroxy acetophenones, it yields chalcones. These chalcones can be further processed into different compounds with potential applications in pharmaceuticals (Jagadhani, Kundlikar, & Karale, 2015).
Antimicrobial Applications
Some derivatives of Bromo-2-fluorobenzaldehyde have been synthesized and screened for their antimicrobial activities. This research expands the potential use of this compound in developing new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
In EGFR-Kinase Inhibitors
This compound has been utilized in the synthesis of tetrasubstituted aromatics, which are key components in the development of EGFR inhibitors related to Gefitinib. These inhibitors are significant in cancer treatment, showcasing another pharmaceutical application of 3-Bromo-4-fluorobenzaldehyde (Close, Jones, Ocasio, Kemmitt, Roe, & Spencer, 2016).
Structural Analysis
The compound's structural and spectroscopic properties have been studied extensively, providing valuable insights into its physical and chemical characteristics. This knowledge is essential for its effective use in various applications, particularly in pharmaceuticals (Parlak, Kumar, Fun, Keşan, Rhyman, Ramasami, Chandraju, & Quah, 2014).
Safety And Hazards
3-Bromo-4-fluorobenzaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .
properties
IUPAC Name |
3-bromo-4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZIKXYYRGSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044989 | |
Record name | 3-Bromo-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzaldehyde | |
CAS RN |
77771-02-9 | |
Record name | 3-Bromo-4-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77771-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3-bromo-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Bromo-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMO-4-FLUOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O61072992O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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